Stilbenavir

Beschreibung

Stilbenavir (NSC34931) is a novel HIV-1 integrase (IN) inhibitor discovered through high-throughput screening of the National Cancer Institute’s Developmental Therapeutics Program library . Unlike traditional integrase strand transfer inhibitors (INSTIs) such as raltegravir or dolutegravir, which target the catalytic core domain (CCD) of IN, Stilbenavir binds to the C-terminal domain (CTD), specifically interfering with viral DNA binding . This unique mechanism avoids cross-resistance with existing INSTIs, making it a promising candidate for treating drug-resistant HIV strains . Preclinical studies demonstrate sub-micromolar antiviral activity (EC₅₀ = 0.7–1.2 µM) and low cytotoxicity (CC₅₀ > 50 µM) in cell-based assays .

Eigenschaften

CAS-Nummer |

6962-42-1 |

|---|---|

Molekularformel |

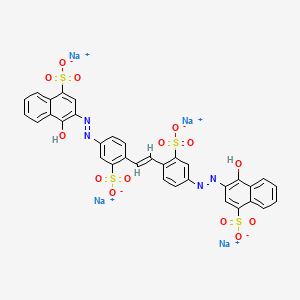

C34H20N4Na4O14S4 |

Molekulargewicht |

928.8 g/mol |

IUPAC-Name |

tetrasodium;4-hydroxy-3-[[4-[(E)-2-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C34H24N4O14S4.4Na/c39-33-25-7-3-1-5-23(25)31(55(47,48)49)17-27(33)37-35-21-13-11-19(29(15-21)53(41,42)43)9-10-20-12-14-22(16-30(20)54(44,45)46)36-38-28-18-32(56(50,51)52)24-6-2-4-8-26(24)34(28)40;;;;/h1-18,39-40H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;/q;4*+1/p-4/b10-9+,37-35?,38-36?;;;; |

InChI-Schlüssel |

YWGGHOBXKXWDHQ-NAGDPKSWSA-J |

Isomerische SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of stilbenavir involves several steps. One common method includes the condensation of 3,5-dialkylbenzyl phosphonates with 4’-O-tetrahydropyranyl benzaldehyde to yield 3,5-alkyl-4’-O-tetrahydropyranyl stilbene. This intermediate is then deprotected to produce stilbenes . Industrial production methods typically involve high-throughput screening and optimization to ensure the scalability and purity of the compound .

Analyse Chemischer Reaktionen

Stilbenavir undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Stilbenavir has several scientific research applications:

Chemistry: It is used as a lead compound in the development of new antiviral agents.

Biology: Stilbenavir’s ability to inhibit HIV-1 integrase makes it a valuable tool in studying viral replication mechanisms.

Medicine: The compound’s antiviral properties are being explored for potential therapeutic applications in treating HIV infections.

Industry: Stilbenavir and its derivatives are being investigated for their potential use in developing new drugs with improved efficacy and reduced toxicity

Wirkmechanismus

Stilbenavir exerts its effects by inhibiting the DNA-binding activity of HIV-1 integrase. It likely binds to the C-terminal domain of the integrase enzyme, occupying the cavity normally occupied by the noncleaved strand of the viral DNA substrate. This unique mechanism of action prevents the integration of viral DNA into the host genome, thereby inhibiting viral replication .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Mechanism of Action

Stilbenavir belongs to the stilbene disulfonic acid derivatives, a chemotype distinct from INSTIs. It competes with viral DNA for binding to the CTD of IN, preventing the formation of the IN-DNA complex required for viral integration . In contrast:

- Classical INSTIs (e.g., raltegravir): Bind the CCD, chelate Mg²⁺ ions in the active site, and block strand transfer .

- ALLINIs (e.g., BI-224436): Target the IN dimer interface, disrupting IN-LEDGF/p75 interactions and promoting aberrant multimerization .

Resistance Profiles

Stilbenavir retains activity against HIV strains resistant to first- and second-generation INSTIs, including mutants with G140S-Q148H, N155H, and Y143R substitutions . This contrasts sharply with INSTIs, where these mutations confer high-level resistance. For example, raltegravir loses efficacy (EC₅₀ increases >100-fold) against G140S-Q148H mutants, whereas Stilbenavir maintains sub-micromolar potency .

Structural and SAR Insights

Key structural features of Stilbenavir and analogs were elucidated through structure-activity relationship (SAR) studies:

- Naphthalene moiety : Essential for activity. Removal (NSC163, NSC163175) abolishes antiviral effects .

- Ethoxybenzene substitution (NSC47745): Reduces potency 10-fold (EC₅₀ = 10.5 µM vs. 1.2 µM for Stilbenavir) .

- NSC34933: A derivative with minor naphthalene rearrangements retains sub-micromolar activity (EC₅₀ = 0.9 µM) and lower cytotoxicity (CC₅₀ = 85 µM vs. 50 µM for Stilbenavir) .

In Vitro Activity and Cytotoxicity

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.